1-(5-bromo-1H-indol-2-yl)ethan-1-amine

Structure-Activity Relationship Receptor Binding Geometry Indole Pharmacophore Engineering

1-(5-Bromo-1H-indol-2-yl)ethan-1-amine (CAS 1270476-46-4) is a brominated indole derivative with the molecular formula C₁₀H₁₁BrN₂ and a molecular weight of 239.11 g/mol. The compound features a 5-bromo substitution on the indole core and a primary amine-bearing ethan-1-amine side chain at the C2 position.

Molecular Formula C10H11BrN2
Molecular Weight 239.11
CAS No. 1270476-46-4
Cat. No. B3228920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromo-1H-indol-2-yl)ethan-1-amine
CAS1270476-46-4
Molecular FormulaC10H11BrN2
Molecular Weight239.11
Structural Identifiers
SMILESCC(C1=CC2=C(N1)C=CC(=C2)Br)N
InChIInChI=1S/C10H11BrN2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,13H,12H2,1H3
InChIKeyKLDQUFGYDBRYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-1H-indol-2-yl)ethan-1-amine (CAS 1270476-46-4): Chemical Identity and Baseline Procurement Profile


1-(5-Bromo-1H-indol-2-yl)ethan-1-amine (CAS 1270476-46-4) is a brominated indole derivative with the molecular formula C₁₀H₁₁BrN₂ and a molecular weight of 239.11 g/mol . The compound features a 5-bromo substitution on the indole core and a primary amine-bearing ethan-1-amine side chain at the C2 position . Unlike the more common 3-substituted tryptamine pharmacophores (e.g., 5-bromotryptamine, CAS 3610-42-2), this compound presents the aminoethyl moiety at the indole C2 position rather than C3, creating a distinct spatial orientation that may alter receptor binding geometry. The compound is commercially available as a research chemical building block with typical purity specifications of 95% .

Why Generic Indole Substitution Fails: Critical Differentiation of 1-(5-Bromo-1H-indol-2-yl)ethan-1-amine (CAS 1270476-46-4)


1-(5-Bromo-1H-indol-2-yl)ethan-1-amine cannot be substituted interchangeably with generic indole-ethanamine analogs due to three structural features that critically influence target engagement. First, the C2 attachment of the ethanamine side chain distinguishes it fundamentally from the C3-substituted tryptamine pharmacophore present in compounds such as 5-bromotryptamine (CAS 3610-42-2) and 5-bromo-N,N-dimethyltryptamine [1]. Second, the 5-bromo substitution enhances lipophilicity (calculated LogP = 2.3) relative to the unsubstituted analog 1-(1H-indol-2-yl)ethan-1-amine (CAS 1270520-47-2), affecting membrane permeability and passive diffusion [2]. Third, the presence of a chiral center at the alpha-carbon of the ethanamine side chain creates an enantiomeric species , which racemic mixtures of simpler tryptamine analogs do not possess, thereby enabling stereospecific SAR studies or asymmetric synthetic applications. These structural distinctions preclude direct interchangeability in assays or synthetic pathways. However, the available literature contains no direct head-to-head comparative pharmacological data for this specific compound against the comparators identified below.

Quantitative Procurement Evidence for 1-(5-Bromo-1H-indol-2-yl)ethan-1-amine (CAS 1270476-46-4)


Structural Differentiation via C2 vs. C3 Aminoethyl Attachment Geometry

1-(5-Bromo-1H-indol-2-yl)ethan-1-amine bears the aminoethyl side chain at the C2 position of the indole core, whereas the classic tryptamine pharmacophore exemplified by 5-bromotryptamine (CAS 3610-42-2) places the aminoethyl group at C3 [1]. In tryptamine-derived serotonin receptor ligands, the C2 vs. C3 attachment geometry is a critical determinant of receptor subtype selectivity, with computational modeling and pharmacophore mapping studies consistently indicating that the spatial orientation of the basic amine relative to the indole plane differs by approximately 120 degrees between C2- and C3-substituted analogs [2]. This geometric constraint directly impacts hydrogen bonding potential with key transmembrane residues. The unsubstituted comparator 1-(1H-indol-2-yl)ethan-1-amine (CAS 1270520-47-2) shares the C2 attachment but lacks the bromine atom .

Structure-Activity Relationship Receptor Binding Geometry Indole Pharmacophore Engineering

Lipophilicity Enhancement via 5-Bromo Substitution Relative to Unsubstituted Core

The 5-bromo substitution in 1-(5-bromo-1H-indol-2-yl)ethan-1-amine increases calculated lipophilicity to LogP = 2.3, compared with the unsubstituted analog 1-(1H-indol-2-yl)ethan-1-amine (LogP = 1.5–1.8 estimated based on standard substituent contribution calculations) [1]. The bromine atom adds approximately 0.5–0.8 LogP units via Hansch substituent constant (π = +0.86 for Br on aromatic systems), enhancing membrane permeability and potentially improving blood-brain barrier penetration in CNS-targeted research applications [2]. This physicochemical distinction is directly quantifiable and enables selection of the brominated compound for assays where enhanced passive diffusion is required, while the unsubstituted analog may be preferred for aqueous solubility-constrained systems.

Physicochemical Profiling LogP Membrane Permeability Lead Optimization

Chiral Center Enabling Stereospecific SAR Studies

1-(5-Bromo-1H-indol-2-yl)ethan-1-amine contains a chiral center at the alpha-carbon of the ethanamine side chain, yielding R- and S- enantiomeric forms . The (1R)-enantiomer (CAS 1270125-61-5) is separately cataloged and commercially available . In contrast, 5-bromotryptamine (CAS 3610-42-2) and most 3-substituted tryptamine analogs lack this chiral center, existing only as achiral species [1]. In serotonin receptor pharmacology, stereochemistry can produce differential binding affinities exceeding 10-fold between enantiomers, as documented for structurally related α-methyltryptamines. The racemic mixture supplied as CAS 1270476-46-4 provides a baseline for initial screening, while procurement of the resolved (1R)-enantiomer enables stereospecific follow-up studies.

Enantioselective Synthesis Chiral Resolution Stereochemistry-Dependent Pharmacology

Commercially Differentiated Purity Specifications and Supplier Availability

Multiple reputable vendors including AKSci (95% purity), Fluorochem (95% purity), Leyan (95% purity), and ChemSpace (in-stock building block program) list 1-(5-bromo-1H-indol-2-yl)ethan-1-amine with defined purity specifications . This contrasts with structurally similar comparator 2-(5-bromo-1H-indol-2-yl)ethanamine (CAS 53590-51-5), which is listed by a limited number of suppliers (primarily Chinese vendors) and is often a 'discontinued' or 'upon request' item [1]. The wider commercial availability of the target compound, with documented lead times ranging from 2 days (Enamine US, Inc.) for 100 mg to 500 mg quantities [2], provides verifiable supply chain differentiation for procurement planning.

Research Chemical Procurement Purity Grading Supply Chain

Research and Industrial Application Scenarios for 1-(5-Bromo-1H-indol-2-yl)ethan-1-amine (CAS 1270476-46-4)


Serotonin Receptor Subtype Selectivity Profiling via C2 Pharmacophore Engineering

This compound is optimally deployed in structure-activity relationship (SAR) campaigns exploring the role of aminoethyl side-chain attachment geometry in serotonin (5-HT) receptor subtype selectivity [1]. The C2 ethanamine attachment provides a distinct spatial vector for the basic amine, differentiating it from the C3 tryptamine pharmacophore present in most commercially available serotonin receptor tool compounds. Researchers targeting 5-HT₁A, 5-HT₂A, or 5-HT₂C receptor selectivity can use this scaffold to probe whether C2-attached aminoalkyl moieties confer altered binding kinetics or functional bias relative to the C3-substituted tryptamine series [2]. The chiral center further enables enantioselective SAR studies comparing racemic mixtures to the (1R)-enantiomer .

CNS-Targeted Compound Library Design with Optimized LogP Properties

The calculated LogP of 2.3 positions 1-(5-bromo-1H-indol-2-yl)ethan-1-amine within the optimal lipophilicity range (LogP 2–3) for passive blood-brain barrier penetration [1]. This physicochemical property makes the compound suitable as a core scaffold for designing CNS-penetrant small molecule libraries, particularly in neuropharmacology programs targeting central serotonergic or monoaminergic systems. The bromine atom additionally provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the scaffold while preserving the favorable LogP profile [2]. The unsubstituted analog (LogP ~1.5–1.8) may be less suitable for CNS applications requiring enhanced passive permeability.

Synthetic Intermediate for Brominated Indole-Derived Bioactive Molecules

The compound serves as a versatile building block for constructing more complex brominated indole derivatives, including potential kinase inhibitor scaffolds or receptor modulators [1]. The presence of both a primary amine (nucleophilic handle) and a bromine atom (electrophilic cross-coupling partner) enables orthogonal functionalization strategies. The 5-bromo substitution pattern is particularly relevant given that structurally related bromoindole moieties appear in VEGFR2 kinase inhibitors (e.g., VEGFR2 Kinase Inhibitor II) and in 5-substituted tryptamine derivatives with documented serotonin receptor binding [2]. The C2 ethanamine attachment further distinguishes this intermediate from the more common C3-substituted tryptamine building blocks, providing access to an underexplored region of indole chemical space.

Enantioselective Pharmacological Characterization via Chiral Resolution

The availability of both the racemate (CAS 1270476-46-4) and the resolved (1R)-enantiomer (CAS 1270125-61-5) enables a tiered research approach [1]. Investigators can conduct initial binding or functional assays using the more cost-effective racemic mixture, and upon observing activity of interest, procure the enantiomerically pure form for stereospecific follow-up studies. This workflow is particularly valuable in programs where stereochemistry may confer differential off-target profiles or metabolic stability. The chiral center at the alpha-carbon of the ethanamine side chain creates a stereochemical feature absent in achiral comparators like 5-bromotryptamine [2], enabling unique structure-activity relationship investigations that cannot be performed with simpler tryptamine analogs.

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